Mirfentanil hydrochloride belongs to the class of compounds known as synthetic opioids, specifically the 4-anilidopiperidine derivatives. This classification includes various fentanyl analogs, which have been synthesized to enhance analgesic properties while potentially reducing adverse effects such as respiratory depression. The compound was originally developed by Baxter International, Inc., and has undergone various stages of clinical trials, although it has not progressed to widespread clinical use and is currently classified as discontinued in Phase 2 trials .
The synthesis of Mirfentanil hydrochloride involves several key steps typical of the fentanyl analog synthesis processes. One common method starts with 1-benzyl-4-piperidone, which undergoes a series of reactions including acylation and alkylation to form the desired compound. Specific techniques may include:
These methods allow for the precise modification of the molecular structure to achieve desired pharmacological properties .
The molecular formula for Mirfentanil hydrochloride is , with a molecular weight of approximately 404.9 g/mol. The compound's InChIKey is KVCOVXMNIYUKBS-UHFFFAOYSA-N, and its CAS Registry number is 119413-53-5. The structure features a piperidine ring substituted with various functional groups that contribute to its activity at opioid receptors .
Mirfentanil hydrochloride can participate in various chemical reactions typical of opioids, including:
These reactions are crucial for developing new derivatives with potentially improved therapeutic indices .
Mirfentanil functions primarily as a μ-opioid receptor partial agonist. Its mechanism involves binding to these receptors in the central nervous system, leading to:
The partial agonist nature allows Mirfentanil to provide analgesic effects while potentially reducing the risk of severe respiratory depression compared to full agonists like fentanyl .
Mirfentanil hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation into injectable or other delivery forms for clinical use .
Mirfentanil hydrochloride has potential applications primarily in medical settings as a potent analgesic. Its high potency makes it suitable for:
Despite its promising profile, further research is required to fully understand its safety, efficacy, and potential role in clinical practice .
Mirfentanil hydrochloride (C₂₂H₂₅ClN₄O₂; molecular weight 412.91 g/mol) is a 4-anilidopiperidine derivative structurally aligned with the fentanyl class of synthetic opioids. Its core structure comprises three pharmacophoric elements: (1) a phenethyl moiety attached to the piperidine nitrogen, (2) a polar carbonyl linker, and (3) a heterocyclic pyrazinyl group linked to a 2-furoyl aromatic system via the amide nitrogen [1] [3]. The hydrochloride salt formation enhances water solubility and crystallinity, critical for pharmaceutical processing. Key structural distinctions from prototypical fentanyl include replacement of the phenylpropanamide chain with N-pyrazinyl-2-furamide and retention of the phenethyl-piperidine backbone [1] [3].
The protonated tertiary amine (pKa ~8.5) facilitates ionic binding to the μ-opioid receptor (MOR) aspartate residue (Asp147), while the 2-furoyl group engages in hydrophobic pocket interactions. X-ray crystallography of analogous compounds suggests the trans-configuration of the amide bond optimizes receptor docking [8]. Cryo-EM studies of fentanyl-MOR complexes indicate the phenethyl moiety occupies a deep subpocket near transmembrane helices 5/6, explaining mirfentanil’s high MOR selectivity [8].
Table 1: Physicochemical Properties of Mirfentanil Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₅ClN₄O₂ | [3] |
Molar Mass | 412.91 g/mol | [3] |
Salt Form | Hydrochloride | [3] |
SMILES | Cl.O=C(N(C1CCN(CCC2=CC=CC=C2)CC1)C3=CN=CC=N3)C4=CC=CO4 | [3] |
InChI Key | KVCOVXMNIYUKBS-UHFFFAOYSA-N | [3] |
Ionization State | Monoprotic base (tertiary amine) | Estimated from analogues |
The synthesis of mirfentanil follows a three-step sequence from 1-(2-phenylethyl)piperidin-4-one oxime (Scheme 1). Initial condensation with 2-chloropyrazine yields an imine intermediate, reduced catalytically to the secondary amine. Subsequent acylation with 2-furoyl chloride under anhydrous conditions furnishes the free base, converted to the hydrochloride salt via HCl/ether precipitation [1] [4].
Optimization studies on analogous fentanyls demonstrate critical improvements:
Liposomal encapsulation strategies were explored to enhance stability, using phosphatidylcholine/cholesterol vesicles to solubilize the hydrochloride salt for sustained-release formulations [3].
Table 2: Optimization of Key Synthetic Steps for Fentanyl Analogues
Step | Standard Conditions | Optimized Conditions | Yield Increase |
---|---|---|---|
N-Alkylation | DMF, Cs₂CO₃, 80°C | CH₃CN, Cs₂CO₃, 80°C | 72% → 88% |
Reductive Amination | NaBH₄, MeOH, reflux | STAB, CH₂Cl₂, AcOH, rt | 65% → 91% |
Amide Acylation | Pyridine, propionyl chloride | i-Pr₂NEt, CH₂Cl₂, 0°C | 78% → 95% |
Mirfentanil belongs to the "second-generation" fentanyl analogues designed for tailored pharmacology. Structural comparisons reveal:
Structure-activity relationship (SAR) studies highlight:
Table 3: Structural Analogues of Mirfentanil in the Fentanyl Series
Compound | Key Structural Differences | Relative MOR Potency | Clinical Status |
---|---|---|---|
Fentanyl | N-Phenylpropanamide | 1× (Reference) | Approved |
Carfentanil | β-Methyl N-phenyl, methoxycarbonyl | 10,000× | Veterinary use only |
Acetylfentanyl | N-(2-Phenylethyl)acetamide | 15× | Illicit |
Mirfentanil | N-Pyrazinyl-2-furamide | 0.5–0.8× | Discontinued (Phase II) |
ortho-Fluorofentanyl | ortho-F on phenethyl ring | 4× | Illicit |
Mirfentanil hydrochloride undergoes pH-dependent hydrolysis, with major degradation pathways identified:
Degradant characterization employs HPLC-MS/MS:
Table 4: Major Degradation Pathways and Products
Pathway | Conditions | Primary Degradant | Detected By |
---|---|---|---|
Ester Hydrolysis | pH >7, 25°C | Nor-mirfentanil + furoic acid | HPLC-UV (210 nm) |
N-Dealkylation | pH 8–9, 40°C | Furoyl-pyrazine + phenethyl-4-aminopiperidine | LC-MS (m/z 175.0) |
Oxidative N-Dearylation | UV light, O₂ | Pyrazine-2-carboxamide | LC-MS (m/z 124.0) |
Chemical Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8